molecular formula C21H42O2 B107259 [(Octadecyloxy)methyl]oxirane CAS No. 16245-97-9

[(Octadecyloxy)methyl]oxirane

Cat. No. B107259
CAS RN: 16245-97-9
M. Wt: 326.6 g/mol
InChI Key: ZXJBWUAALADCRI-UHFFFAOYSA-N
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Description

[(Octadecyloxy)methyl]oxirane, also known as Octadecyl glycidyl ether, is a heterocyclic organic compound . It has a molecular weight of 326.556980 g/mol and a molecular formula of C21H42O2 . Its IUPAC name is 2-(octadecoxymethyl)oxirane .


Molecular Structure Analysis

The molecular structure of [(Octadecyloxy)methyl]oxirane is characterized by a three-membered ring structure known as an oxirane . The canonical SMILES representation is CCCCCCCCCCCCCCCCCCOCC1CO1 .


Chemical Reactions Analysis

Oxiranes, including [(Octadecyloxy)methyl]oxirane, are known for their ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the oxirane and the reaction conditions . A study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented .


Physical And Chemical Properties Analysis

[(Octadecyloxy)methyl]oxirane has a boiling point of 413.4ºC at 760 mmHg and a flash point of 127.4ºC . Its density is 0.885g/cm³ . Oxetanes, a class of compounds related to oxiranes, have been found to enhance the physical properties of polymer films .

Scientific Research Applications

Synthesis and Physical Properties

[(Octadecyloxy)methyl]oxirane and related compounds have been studied for their synthesis methods and physical properties. Jie and Zheng (1988) explored the synthesis of 2,2′-oxirane fatty esters, including derivatives of [(Octadecyloxy)methyl]oxirane. They focused on the reaction involving methyl 12-oxo-octadecanoate and trimethylsulfonium methysulfate, characterizing the oxirane system using NMR techniques (Jie & Zheng, 1988).

Application in Platelet Aggregation Factor Synthesis

Cimetière, Jacob, and Julia (1986) reported the use of oxiranes in synthesizing the platelet aggregation factor. Specifically, they achieved the resolution of racemic oxiranes through conversion into hydroxy sulfonium salts, leading to the creation of the C18-platelet aggregation factor (Cimetière et al., 1986).

Chiral Resolution Reagent

Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for alpha-chiral amines. This reagent allows for a straightforward regioselective ring-opening reaction with a variety of amines, facilitating the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Polymeric Synthesis

Li Zhan-xiong (2012) focused on the synthesis of Poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}. This involved a nucleophilic substitution reaction and ring-opening polymerization, leading to the creation of polymers with specific structural characteristics (Li Zhan-xiong, 2012).

Enzymatic Ring-Opening Polymerization

Soeda et al. (2002) studied the enzymatic ring-opening polymerization of oxiranes, including variants like [(Octadecyloxy)methyl]oxirane, with dicarboxylic anhydrides. This process produced polyesters and polyethers, demonstrating the versatility of oxiranes in polymer chemistry (Soeda et al., 2002).

Future Directions

While specific future directions for [(Octadecyloxy)methyl]oxirane were not found, oxiranes in general are key intermediates in the synthesis of various pharmaceutical and natural products . They are also used in the synthesis of oxirane resins, composite materials, and plasticizers .

properties

IUPAC Name

2-(octadecoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJBWUAALADCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884879
Record name Oxirane, 2-[(octadecyloxy)methyl]-
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Octadecyloxy)methyl]oxirane

CAS RN

16245-97-9
Record name Stearyl glycidyl ether
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Record name Oxirane, 2-((octadecyloxy)methyl)-
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Record name Oxirane, 2-[(octadecyloxy)methyl]-
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Record name Oxirane, 2-[(octadecyloxy)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(octadecyloxy)methyl]oxirane
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Synthesis routes and methods

Procedure details

50 mL of Catalyst B, 40.0 g of stearyl glycidyl ether (SGE) and 22.8 g of octyl glycidyl ether (OGE) were added to 210 ml of toluene, and a vessel was closed. The polymerization was carried out at 130° C. for 24 hours with stirring. The reaction solution was added to a large amount of acetone containing a small amount of a dilute solution of hydrogen chloride. A precipitated solid was dried under reduced pressure at 80° C. for 24 hours to obtain a poly(stearyl glycidyl ether/octyl glycidyl ether) copolymer. Pale yellow solid. Yield 75%.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst B
Quantity
50 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
V Ravily, S Gaentzler, C Santaella… - Helvetica chimica …, 1996 - Wiley Online Library
Synthesis of Highly Fluorinated Diâ•’Oâ•’alk(en)ylâ•’glycerophospholipids and Evaluation of Th Page 1 HELVETICA CHIMICA ACTA - Vol. 79 (1996) 405 37. Synthesis of Highly …
Number of citations: 18 onlinelibrary.wiley.com
AR Barres - 2019 - search.proquest.com
Polymeric nanoparticles have been studied extensively for their use in drug delivery systems due to decreased systemic toxicity as well as increased biocompatibility, high drug loading …
Number of citations: 0 search.proquest.com
S Nuss, P Oudet, C Mioskowski, L Lebeau - Chemistry and physics of lipids, 1996 - Elsevier
New phosphatidylcholine analogs have been synthesized in order to be used as probes for membrane fluidity measurements in 2 H-NMR experiments. A 1,3-asymmetrical diether …
Number of citations: 2 www.sciencedirect.com
K Prasad, WJ Houlihan, CP Chen, RL Underwood… - Tetrahedron …, 1996 - Elsevier
An Enantioselective Construction of a Tetrahydrofuran Synthon via an Epoxy Alcohol: Synthesis of S-Enantiomer of SRI 62-834 Page 1 Pergamon Tetrahedron: Asymmetry, Vol. 7, No. 3…
Number of citations: 5 www.sciencedirect.com

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